N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide
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Overview
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide, also known as AIT-082, is a small molecule drug that has been studied for its potential applications in the treatment of various neurological disorders. AIT-082 is a member of the tetraazoles family, which are known for their neuroprotective and neurorestorative properties.
Scientific Research Applications
N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect against neuronal damage in models of Parkinson's disease and stroke.
Mechanism Of Action
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide is not fully understood, but it is believed to act by enhancing the activity of various neurotrophic factors, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide has also been shown to increase the expression of various genes involved in neuronal survival and growth.
Biochemical And Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide has been shown to have a number of biochemical and physiological effects, including the stimulation of neurite outgrowth, the protection of neurons against oxidative stress, and the enhancement of synaptic plasticity. N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function and memory.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide is also relatively stable and has a low toxicity profile. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide is its relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are a number of potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide. One area of interest is the potential use of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects in animal models of this condition. Another potential future direction is the exploration of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide as a potential treatment for depression, as it has been shown to have antidepressant effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide and to identify potential targets for its use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide involves a series of chemical reactions that result in the formation of the tetraazole ring. The starting material is 3-iodobenzamide, which is reacted with allylamine to form N-(2-allyl-3-iodobenzamide). This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide.
properties
Product Name |
N-(2-allyl-2H-tetraazol-5-yl)-3-iodobenzamide |
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Molecular Formula |
C11H10IN5O |
Molecular Weight |
355.13 g/mol |
IUPAC Name |
3-iodo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10IN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
InChI Key |
HMUJRVYKFUWDFL-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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